H-DL-Glu(Ome)-OMe.HCl

Description

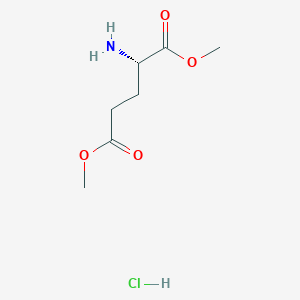

Structure

3D Structure of Parent

Properties

IUPAC Name |

dimethyl 2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUPLHQOVIUESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388975 | |

| Record name | dimethyl 2-aminopentanedioate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13515-99-6, 23150-65-4 | |

| Record name | Dimethyl DL-glutamate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23150-65-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 2-aminopentanedioate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL DL-GLUTAMATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16247QSY33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

H-DL-Glu(Ome)-OMe.HCl: A Technical Guide for Researchers

Introduction

H-DL-Glu(Ome)-OMe.HCl, also known as Dimethyl DL-glutamate hydrochloride, is a chemically modified derivative of the non-essential amino acid, glutamic acid. It belongs to the class of C-protected amino acids, where both the alpha- and gamma-carboxyl groups of glutamic acid are protected as methyl esters. This modification makes it a crucial reagent and building block in various fields, particularly in peptide synthesis, medicinal chemistry, and drug development.[1][2][3] The hydrochloride salt form enhances its stability and solubility in certain solvents. This guide provides an in-depth overview of its structure, properties, synthesis, and applications for professionals in research and development.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of the dimethyl ester of DL-glutamic acid, indicating it is a racemic mixture of its D and L enantiomers. The methyl ester groups on the carboxyl functions prevent them from participating in unwanted side reactions, which is particularly important during peptide bond formation.

Molecular Formula: C₇H₁₄ClNO₄[1][4][5]

SMILES (Simplified Molecular Input Line Entry System): COC(=O)CCC(C(=O)OC)N.Cl[4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 13515-99-6 | [4] |

| Molecular Weight | 211.64 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder/solid | [6] |

| Melting Point | ~143 °C (for D-isomer) | [6] |

| Solubility | Soluble in Water, Methanol, DMSO | [6] |

| Purity | ≥97% | [4] |

| Topological Polar Surface Area (TPSA) | 78.62 Ų | [4] |

| Storage Conditions | Room temperature, inert atmosphere, hygroscopic | [4][6] |

Experimental Protocols

General Synthesis of Glutamic Acid Dimethyl Ester Hydrochloride

The synthesis of this compound typically involves the esterification of DL-glutamic acid. A common method is the Fischer esterification, where the amino acid is treated with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.

Materials:

-

DL-Glutamic Acid

-

Methanol (MeOH), anhydrous

-

Thionyl Chloride (SOCl₂) or dry HCl gas

-

Reaction vessel with stirring and temperature control

-

Rotary evaporator

Protocol:

-

Reaction Setup: Suspend DL-Glutamic Acid in anhydrous methanol in a suitable reaction flask, cooled in an ice bath (0-10 °C).

-

Acid Addition: Slowly add thionyl chloride dropwise to the stirred suspension. This reaction is exothermic and generates HCl in situ, which catalyzes the esterification. The molar ratio of glutamic acid to thionyl chloride is typically around 1:1.1 or higher to ensure complete reaction.[7]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux (around 40-65 °C) for several hours (e.g., 8-12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[7][8]

-

Isolation: Cool the reaction mixture. Concentrate the solution under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂. This typically yields the product as a viscous oil or a semi-solid.[7]

-

Purification/Crystallization: The crude product can be purified by crystallization. Dissolve the resulting oil or solid in a minimal amount of hot methanol or ethanol and allow it to cool slowly. The hydrochloride salt will precipitate. The resulting crystals are then isolated by filtration, washed with a cold non-polar solvent (like diethyl ether) to remove impurities, and dried under vacuum.

Applications in Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis.[2] In this context, the amino group remains free to form a peptide bond, while the carboxyl groups are protected by the methyl esters, preventing them from reacting with the activated carboxyl group of the incoming amino acid.

General Peptide Coupling Protocol

Below is a generalized workflow for incorporating a glutamic acid residue into a growing peptide chain using this compound. This example uses standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Protocol:

-

Activation: The C-terminal carboxyl group of an N-protected amino acid (e.g., Boc-Leu-OH) is activated. This is achieved by dissolving the protected amino acid in a suitable solvent (e.g., Dichloromethane - DCM) and adding coupling agents like EDC and HOBt.[8]

-

Neutralization: this compound is added to the reaction mixture. A non-nucleophilic base, such as Diisopropylethylamine (DIEA) or Triethylamine (Et₃N), is required to neutralize the hydrochloride salt, freeing the primary amine for reaction.[8][9]

-

Coupling: The free amine of the deprotonated H-DL-Glu(Ome)-OMe attacks the activated carboxyl group of the N-protected amino acid, forming a new peptide bond. The reaction is typically stirred for several hours at room temperature.[8]

-

Workup and Purification: Following the reaction, a standard aqueous workup is performed to remove the coupling byproducts and unreacted reagents. The resulting protected dipeptide is then purified, commonly by column chromatography. The methyl ester protecting groups can be removed later via saponification if the free carboxyl groups are required.

References

- 1. H-D-Glu(OMe)-OMe·HCl | Glutamic acid, dimethyl ester, hydrochloride, D- | C-protective Amino Acid | Ambeed.com [ambeed.com]

- 2. Wholesale H-Glu-(OMe)-OMe·HCL CAS:23150-65-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemscene.com [chemscene.com]

- 5. kilobio.com [kilobio.com]

- 6. chembk.com [chembk.com]

- 7. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of H-DL-Glu(Ome)-OMe.HCl

For Immediate Release

Shanghai, China – December 7, 2025 – In the intricate landscape of neuroscience and pharmacology, glutamate derivatives represent a cornerstone of research aimed at understanding and modulating synaptic transmission. H-DL-Glu(Ome)-OMe.HCl, a dimethyl ester derivative of glutamic acid, stands as a compound of interest. This technical guide provides a comprehensive overview of the theoretical mechanism of action of this compound, drawing upon the established principles of glutamate neurochemistry and the known activities of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of neuropharmacology.

Due to a notable lack of specific pharmacological data for this compound in publicly available scientific literature, this guide will focus on its identity as a glutamic acid derivative and the known biological activities of similar molecules, such as dimethyl L-glutamate. The experimental protocols and potential mechanisms described herein are based on standard methodologies employed in the characterization of novel glutamate receptor ligands.

Compound Profile: this compound

This compound, also known as dimethyl DL-glutamate hydrochloride, is a racemic mixture of the dimethyl ester of glutamic acid. Its chemical structure features the core amino acid backbone of glutamate with both the alpha- and gamma-carboxyl groups esterified with a methyl group. This modification increases the lipophilicity of the molecule compared to glutamic acid, which may enhance its ability to cross cellular membranes.

Postulated Mechanism of Action at Glutamate Receptors

As a derivative of glutamate, the primary excitatory neurotransmitter in the central nervous system, this compound is hypothesized to interact with glutamate receptors. These receptors are broadly classified into two main families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels, including NMDA, AMPA, and kainate receptors. Upon agonist binding, they open to allow the influx of cations, leading to neuronal depolarization.

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades.

The esterification of the carboxyl groups in this compound would likely alter its binding affinity and efficacy at these receptors compared to glutamate. It is plausible that the compound could act as an agonist, antagonist, or allosteric modulator. However, without experimental data, its precise activity remains speculative.

Insights from a Structurally Related Compound: Dimethyl L-Glutamate

While direct pharmacological data on this compound is scarce, studies on dimethyl L-glutamate offer potential avenues of investigation. Research has indicated that dimethyl L-glutamate, a membrane-permeable analog of L-glutamate, can stimulate insulin release. This effect is attributed to its ability to suppress the activity of ATP-sensitive potassium (KATP) channels in pancreatic beta cells.[1] This finding suggests that the biological activities of this compound may extend beyond direct interaction with glutamate receptors.

Standard Experimental Protocols for Characterization

To elucidate the precise mechanism of action of this compound, a series of well-established experimental protocols would be required.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of membranes expressing the receptor. The ability of the test compound (this compound) to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki).

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the glutamate receptor of interest are homogenized and centrifuged to isolate the membrane fraction.

-

Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]CGP39653 for NMDA receptors, [³H]AMPA for AMPA receptors) and varying concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki can be derived.

Electrophysiological Studies

Electrophysiology provides a functional measure of a compound's effect on ion channel activity and neuronal excitability.

Principle: Techniques such as patch-clamp recording are used to measure the electrical currents flowing through ion channels in the cell membrane in response to the application of the test compound.

General Protocol (Whole-Cell Patch Clamp):

-

Cell Preparation: Neurons or cells expressing the target glutamate receptor are cultured or acutely dissociated.

-

Recording: A glass micropipette filled with a conductive solution is sealed onto the surface of a single cell. The patch of membrane under the pipette is then ruptured to gain electrical access to the entire cell.

-

Compound Application: The test compound is applied to the cell via the perfusion system.

-

Data Acquisition: Changes in membrane potential or ionic currents are recorded in response to the compound. This can reveal whether the compound acts as an agonist (evokes a current), an antagonist (blocks the effect of a known agonist), or a modulator (alters the response to an agonist).

Data Presentation

Quantitative data from such experiments would be crucial for understanding the pharmacological profile of this compound. A summary of hypothetical data is presented in the table below.

| Parameter | NMDA Receptor | AMPA Receptor | Kainate Receptor | mGluR Group I | mGluR Group II | mGluR Group III |

| Binding Affinity (Ki, µM) | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |

| Functional Activity (EC50/IC50, µM) | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |

| Mode of Action | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |

Visualizing the Path Forward: Diagrams for Research Workflows and Signaling Pathways

To guide future research, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway.

Conclusion

This compound represents a molecule with potential for modulating glutamatergic systems. However, a comprehensive understanding of its mechanism of action is contingent upon rigorous experimental investigation. This guide outlines the theoretical framework and standard methodologies necessary to elucidate its pharmacological profile. The insights gained from such studies will be invaluable for the scientific community and may pave the way for the development of novel therapeutic agents for neurological and psychiatric disorders. Further research into the specific interactions of this compound with glutamate receptors and other potential targets is strongly encouraged.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of H-DL-Glu(Ome)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for H-DL-Glu(Ome)-OMe.HCl (CAS No. 13515-99-6), a derivative of glutamic acid commonly utilized in peptide synthesis and drug development.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is the hydrochloride salt of the dimethyl ester of DL-glutamic acid.[2] It is a white to off-white solid or crystalline powder.[2][3][4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₄ | [2][5] |

| Molecular Weight | 211.64 g/mol | [2][5] |

| CAS Number | 13515-99-6 | [2][5] |

| Appearance | White to Off-White Solid/Crystalline Powder | [2][3][4] |

| Melting Point | Approximately 154°C | [2] |

| Solubility | Soluble in DMSO, Methanol, and Water (slight) | [2][3] |

| Purity | ≥97% | [5] |

Hazard Identification and Safety Precautions

While not classified as a hazardous substance under GHS in some contexts, this compound should be handled with care, as with all laboratory chemicals.[6] The chemical, physical, and toxicological properties have not been thoroughly investigated.

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

To ensure personal safety, the following PPE should be worn when handling this compound:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6]

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Handling and Storage

Proper handling and storage are essential for maintaining the stability and purity of this compound.

Handling:

-

Handle in a well-ventilated place.[6]

-

Avoid contact with skin and eyes.[6]

-

Avoid the formation of dust and aerosols.[6]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]

Storage:

-

Store in a tightly closed container.[6]

-

Keep in a dry, cool, and well-ventilated place.[6]

-

Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]

-

The compound is hygroscopic.[3]

The following diagram illustrates the recommended workflow for handling this chemical in a laboratory setting.

First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate action is necessary.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6][7] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[6][7] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately. |

Spill Response:

-

Evacuate personnel to a safe area.[6]

-

Ensure adequate ventilation.[6]

-

Avoid dust formation.[6]

-

Wear appropriate personal protective equipment.[6]

-

Sweep up the spilled material and place it in a suitable, closed container for disposal.[6]

The following diagram outlines the emergency procedures in case of accidental exposure or a spill.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. It is recommended to handle the compound as potentially harmful. No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, or as known or anticipated carcinogens by NTP.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

This technical guide is intended to provide a comprehensive overview of the safety, handling, and storage of this compound for a scientific audience. Always refer to the most current Safety Data Sheet (SDS) from your supplier for the most detailed and up-to-date information.

References

- 1. H-D-Glu(OMe)-OMe·HCl | Glutamic acid, dimethyl ester, hydrochloride, D- | C-protective Amino Acid | Ambeed.com [ambeed.com]

- 2. DIMETHYL DL-GLUTAMATE HYDROCHLORIDE | 13515-99-6 [chemicalbook.com]

- 3. D-Glutamic Acid Dimethyl Ester HydrochlorideH-D-Glu(OMe)-OMe.HCl [chembk.com]

- 4. L-Glutamic Acid Dimethyl Ester Hydrochloride CAS 23150-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. H-Glu-OMe - Safety Data Sheet [chemicalbook.com]

The Role of H-DL-Glu(Ome)-OMe.HCl as a Glutamic Acid Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Glu(Ome)-OMe.HCl, also known as Dimethyl DL-glutamate hydrochloride, is a synthetic derivative of the excitatory neurotransmitter glutamic acid. Its key characteristic is its cell permeability, allowing it to bypass the plasma membrane and directly influence intracellular processes. This technical guide provides an in-depth analysis of this compound's function as a glutamic acid analog, with a focus on its applications in metabolic and neuroscience research. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize relevant biological pathways.

Introduction

Glutamic acid is a pivotal molecule in the central nervous system and peripheral tissues, acting as the primary excitatory neurotransmitter and a key metabolite. The study of its physiological and pathological roles often requires tools that can modulate its signaling pathways. This compound serves as a valuable tool in this regard. As a dimethyl ester of DL-glutamic acid, its ester groups neutralize the negative charges of the carboxyl groups, rendering the molecule more lipophilic and thus able to cross cell membranes. Once inside the cell, esterases are presumed to hydrolyze the ester groups, releasing glutamic acid to interact with intracellular targets. This property makes it a useful agent for investigating the intracellular actions of glutamate, bypassing the complexities of extracellular receptor activation and transport.

This guide will delve into the established roles of this compound, particularly its well-documented effects on insulin secretion from pancreatic β-cells and its emerging applications in neuroscience as a potential antagonist of glutamate-mediated signaling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₇H₁₄ClNO₄ |

| Molecular Weight | 211.64 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, and DMSO |

| Storage | Store at 2-8°C in a dry, well-ventilated place |

Mechanism of Action as a Glutamic Acid Analog

The primary mechanism of action of this compound lies in its ability to deliver glutamate into the intracellular space. This intracellular glutamate can then participate in various cellular processes, mimicking or antagonizing the effects of endogenous glutamate.

In Pancreatic β-Cells: Potentiation of Insulin Secretion

In pancreatic β-cells, this compound has been shown to enhance glucose-stimulated insulin secretion (GSIS). The proposed mechanism involves its intracellular conversion to glutamate, which then acts as a signaling molecule to amplify the insulin release cascade. This process is thought to involve the modulation of ATP-sensitive potassium (KATP) channel activity and an increase in intracellular calcium levels.

In the Central Nervous System: Antagonism of Glutamate Signaling

In the context of neuroscience, this compound has been described as an antagonist of glutamate-mediated neurosignaling. While the precise mechanisms are still under investigation, it is hypothesized that the intracellular delivery of glutamate may disrupt the normal glutamate gradients and interfere with vesicular loading or release processes. It may also interact with intracellular binding sites that modulate neuronal excitability.

Quantitative Data

The following table summarizes the key quantitative data from studies investigating the biological effects of this compound.

| Parameter | Value | Cell Type/Model | Reference |

| Concentration for enhanced insulin release | 3.0 - 10.0 mM | Isolated rat islets | Sener et al., 1994 |

| Concentration for potentiating GLP-1 action | Not specified | Animal models of diabetes | Cancelas et al., 2001 |

| Cytotoxicity | Observed in myeloid cells | Myeloid cell lines | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on published literature.

In Vitro Insulin Secretion Assay in Isolated Pancreatic Islets

This protocol is adapted from studies investigating the effect of this compound on insulin secretion.

1. Islet Isolation:

-

Isolate pancreatic islets from rodents (e.g., rats or mice) using collagenase digestion followed by density gradient centrifugation.

-

Culture the isolated islets for 24-48 hours in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. Insulin Secretion Assay:

-

Pre-incubate the islets for 1-2 hours in Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM).

-

Prepare KRBB solutions with varying concentrations of glucose (e.g., 2.8 mM, 8.3 mM, 16.7 mM) and with or without this compound (e.g., 3 mM, 5 mM, 10 mM).

-

Incubate groups of islets (e.g., 5-10 islets per well) in the different KRBB solutions for 1-2 hours at 37°C.

-

At the end of the incubation period, collect the supernatant for insulin measurement.

-

Measure the insulin concentration in the supernatant using a commercially available ELISA kit.

-

Normalize the insulin secretion to the islet number or total protein content.

Assessment of Cytotoxicity using MTT Assay

This protocol can be used to evaluate the potential cytotoxic effects of this compound on a given cell line.

1. Cell Culture:

-

Plate the cells of interest (e.g., a neuronal cell line or primary neurons) in a 96-well plate at a suitable density and allow them to adhere overnight.

2. Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

-

Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control group.

3. MTT Assay:

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathway of this compound in Pancreatic β-Cells

Caption: Proposed mechanism of this compound-mediated insulin secretion.

Experimental Workflow for Assessing Neuroactivity

Caption: Workflow for studying the neuroactive properties of the compound.

Logical Relationship as a Glutamic Acid Analog

Caption: Relationship between glutamic acid and its cell-permeable analog.

Conclusion

This compound is a valuable research tool for investigating the intracellular roles of glutamic acid. Its ability to permeate cell membranes and deliver glutamate to the cytosol allows for the dissection of signaling pathways that are independent of plasma membrane receptors and transporters. The well-established effects on insulin secretion provide a robust system for studying intracellular glutamate signaling in metabolic regulation. Further research is warranted to fully elucidate its mechanisms of action in the central nervous system and to explore its potential as a modulator of neuronal function. This guide provides a comprehensive overview for researchers and drug development professionals seeking to utilize this compound in their studies.

Preliminary In-Vitro Studies Involving H-DL-Glu(Ome)-OMe.HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Glu(Ome)-OMe.HCl, also known as dimethyl DL-glutamate hydrochloride, is a cell-permeant derivative of the excitatory neurotransmitter glutamic acid. Its esterified carboxyl groups render the molecule more lipophilic, facilitating its passage across cellular membranes. Once inside the cell, it is believed to be hydrolyzed by intracellular esterases to release glutamate, thereby allowing for the study of glutamate's intracellular effects without direct activation of cell surface glutamate receptors. This technical guide provides a comprehensive overview of the preliminary in-vitro studies involving this compound, with a focus on its applications in metabolic and neurobiological research.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies utilizing this compound and its L-isopower, L-glutamic acid dimethyl ester (GME).

Table 1: Effects on Insulin Secretion from Pancreatic Islets

| Parameter | Cell/Tissue Type | Conditions | Concentration of GME | Observed Effect | Reference |

| Insulin Release | Rat Pancreatic Islets | 8.3 mM Glucose | 10.0 mM | ~2.5-fold increase in insulin release compared to glucose alone. | [1][2] |

| Insulin Release | Rat Pancreatic Islets | 10.0 mM L-leucine | 10.0 mM | Potentiation of leucine-stimulated insulin secretion. | [1][2] |

| Insulin Secretion | INS-1E β-cells (GC1 silenced) | 15 mM Glucose | 5 mM | Restoration of glucose-stimulated insulin secretion to control levels. | |

| Insulin Secretion | βGlud1-/- Mouse Islets | 22.8 mM Glucose | Not specified | Full restoration of glucose-stimulated insulin secretion. | [3][4][5] |

Table 2: Neuropharmacological and Toxicological Data

| Parameter | Cell/Tissue Type | Conditions | Concentration of GDME/Glu-(OMe)2 | Observed Effect | Reference |

| Neuronal Excitation | Rat Hippocampal Pyramidal Cells | Microiontophoretic application | Not specified | Antagonism of glutamate and aspartate-induced excitation. | |

| Cell Viability | Human Mononuclear Phagocytes (Mφ) | In-vitro culture | Not specified | Toxic, leading to cell death. | |

| Cell Viability | Human Neutrophils | In-vitro culture | Not specified | Toxic, leading to cell death. |

Experimental Protocols

In-Vitro Insulin Secretion Assay

Objective: To assess the effect of L-glutamic acid dimethyl ester (GME) on insulin secretion from isolated pancreatic islets.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas.

-

Pre-incubation: Isolated islets are pre-incubated for 30 minutes in a Krebs-Ringer bicarbonate buffer containing 2.8 mM glucose.

-

Incubation: Batches of islets are then incubated for 90 minutes in the same buffer supplemented with various concentrations of glucose (e.g., 8.3 mM), L-leucine (e.g., 10.0 mM), and GME (e.g., 10.0 mM).

-

Sample Collection: At the end of the incubation period, the supernatant is collected for insulin measurement.

-

Insulin Measurement: Insulin concentration in the supernatant is determined by radioimmunoassay (RIA).

Diagram of Experimental Workflow:

Caption: Workflow for in-vitro insulin secretion assay.

Assessment of Neuronal Excitability

Objective: To determine the effect of glutamic acid dimethyl ester (GDME) on neuronal firing in the hippocampus.

Methodology:

-

Animal Preparation: Rats are anesthetized, and a recording electrode is placed in the CA1 pyramidal cell layer of the hippocampus.

-

Microiontophoresis: A multi-barreled micropipette is used for the microiontophoretic application of substances. One barrel contains glutamate or aspartate to induce neuronal firing, and another contains GDME.

-

Drug Application: A baseline firing rate is established by applying glutamate or aspartate. GDME is then ejected from its barrel while continuing the application of the excitatory amino acid.

-

Data Recording: The firing rate of the neuron is continuously recorded to observe any antagonistic effects of GDME.

Diagram of Experimental Setup:

Caption: Experimental setup for neuronal excitability assay.

Signaling Pathways and Mechanisms of Action

Potentiation of Glucose-Stimulated Insulin Secretion

This compound, as a cell-permeant glutamate precursor, is thought to enhance glucose-stimulated insulin secretion (GSIS) by increasing intracellular glutamate levels. This intracellular glutamate can then enter several metabolic pathways that ultimately lead to an increase in ATP production and subsequent closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and insulin exocytosis. One key proposed pathway involves the metabolism of glutamate in the mitochondria.

Diagram of Proposed Signaling Pathway:

Caption: Proposed pathway for GME-potentiated insulin secretion.

Antagonism of Excitatory Neurotransmission

In the central nervous system, glutamic acid dimethyl ester (GDME) has been shown to act as an antagonist at glutamate receptors. While the precise mechanism is not fully elucidated in the cited preliminary studies, it is hypothesized that GDME competes with glutamate and aspartate for binding to their receptors on the neuronal cell surface, thereby preventing the influx of positive ions and subsequent neuronal depolarization and firing.

Diagram of Antagonistic Action:

Caption: Competitive antagonism of glutamate receptors by GDME.

Conclusion

Preliminary in-vitro studies have established this compound as a valuable research tool for investigating intracellular glutamate signaling and its downstream effects. Its ability to potentiate insulin secretion highlights its potential utility in metabolic research, particularly in the context of diabetes. Furthermore, its antagonistic properties at glutamate receptors in the central nervous system suggest its use in neuropharmacological studies. Further research is warranted to fully elucidate the mechanisms of action and to explore the therapeutic potential of this and related compounds.

References

- 1. Insulinotropic action of glutamic acid dimethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Delineation of glutamate pathways and secretory responses in pancreatic islets with β-cell-specific abrogation of the glutamate dehydrogenase [pubmed.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. molbiolcell.org [molbiolcell.org]

A Technical Guide to the Stereoisomers of Dimethyl Glutamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the D, L, and DL forms of glutamic acid dimethyl ester hydrochloride (Glu(OMe)-OMe.HCl). This document details the distinct physicochemical properties, synthesis, and chiral separation of these stereoisomers, alongside a comparative analysis of their biological significance.

Core Concepts: Chirality in Glutamic Acid Dimethyl Ester

Glutamic acid, an amino acid, possesses a chiral center at the alpha-carbon, leading to the existence of two non-superimposable mirror images: the L-enantiomer and the D-enantiomer. Esterification of both carboxylic acid groups with methanol yields glutamic acid dimethyl ester. The hydrochloride salt of this compound, Glu(OMe)-OMe.HCl, is a stable, crystalline solid commonly used in chemical synthesis.[1]

The stereochemistry of the parent amino acid is retained in the dimethyl ester derivative, resulting in three distinct forms:

-

L-Glutamic acid dimethyl ester hydrochloride (L-Glu(OMe)-OMe.HCl): The derivative of the naturally abundant L-glutamic acid.

-

D-Glutamic acid dimethyl ester hydrochloride (D-Glu(OMe)-OMe.HCl): The derivative of the less common D-glutamic acid.

-

DL-Glutamic acid dimethyl ester hydrochloride (DL-Glu(OMe)-OMe.HCl): A racemic mixture containing equal amounts of the L and D enantiomers.

The spatial arrangement of the atoms in the D and L forms leads to differences in their interaction with other chiral molecules, including biological receptors and enzymes, resulting in distinct physical and biological properties.

Caption: Relationship between the D, L, and DL forms of Glu(OMe)-OMe.HCl.

Physicochemical Properties: A Comparative Analysis

The distinct stereochemistry of the D, L, and DL forms of Glu(OMe)-OMe.HCl gives rise to measurable differences in their physical properties, most notably their interaction with plane-polarized light.

| Property | L-Glu(OMe)-OMe.HCl | D-Glu(OMe)-OMe.HCl | DL-Glu(OMe)-OMe.HCl |

| Appearance | White to off-white powder[2] | White to off-white powder[3] | Crystalline solid |

| Melting Point (°C) | 89-90[4] | 98-105[3] | Not specified (expected to differ from pure enantiomers) |

| Specific Optical Rotation ([α]D) | +26.0 ± 1° (c=5 in H₂O)[5] | -26 ± 2º (c=5 in H₂O)[3] | 0° (racemic mixture)[6] |

| Molecular Formula | C₇H₁₄ClNO₄ | C₇H₁₄ClNO₄ | C₇H₁₄ClNO₄ |

| Molecular Weight | 211.64 g/mol | 211.64 g/mol | 211.64 g/mol |

Synthesis and Chiral Separation

The synthesis of the enantiomerically pure forms of Glu(OMe)-OMe.HCl typically starts from the corresponding D- or L-glutamic acid. The racemic DL-form can be prepared by mixing equal amounts of the pure enantiomers or through racemization of one enantiomer.

General Synthesis of L- or D-Glu(OMe)-OMe.HCl

A common method for the synthesis of glutamic acid dimethyl ester hydrochloride involves the esterification of glutamic acid using methanol and a catalyst, such as thionyl chloride or hydrogen chloride gas.[7][8]

Caption: General workflow for the synthesis of D- or L-Glu(OMe)-OMe.HCl.

Experimental Protocol: Synthesis of L-Glu(OMe)-OMe.HCl [7]

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-glutamic acid in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Catalyst: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield L-Glu(OMe)-OMe.HCl as a white crystalline solid.

Note: A similar procedure can be followed for the synthesis of the D-enantiomer starting from D-glutamic acid.

Chiral Separation of DL-Glu(OMe)-OMe.HCl

The separation of the D and L enantiomers from a racemic mixture is crucial for studying their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[9]

Caption: Experimental workflow for the chiral separation of Glu(OMe)-OMe.HCl enantiomers.

Experimental Protocol: Chiral HPLC Separation [9]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A chiral column, for example, a crown ether-based or a cyclodextrin-based chiral stationary phase.

-

Mobile Phase: A suitable mobile phase, which may consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., perchloric acid solution). The exact composition should be optimized for the specific column used.

-

Sample Preparation: Dissolve a small amount of DL-Glu(OMe)-OMe.HCl in the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: Typically 0.5-1.5 mL/min.

-

Detection Wavelength: In the range of 200-210 nm.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

-

-

Analysis: Inject the sample onto the column and record the chromatogram. The D and L enantiomers will elute at different retention times, allowing for their separation and quantification.

Characterization: Polarimetry

Polarimetry is a key technique used to differentiate between the D and L enantiomers based on their ability to rotate the plane of polarized light.

Experimental Protocol: Polarimetry

-

Instrumentation: A polarimeter.

-

Sample Preparation: Accurately weigh a known amount of the enantiomerically pure sample (D- or L-Glu(OMe)-OMe.HCl) and dissolve it in a specific volume of a suitable solvent (e.g., water) to obtain a solution of known concentration.

-

Measurement:

-

Calibrate the polarimeter with the pure solvent (blank).

-

Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles.

-

Measure the angle of optical rotation.

-

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

The L-enantiomer will rotate the plane of polarized light in a positive (dextrorotatory) direction, while the D-enantiomer will rotate it in a negative (levorotatory) direction by the same magnitude. The DL-racemic mixture will exhibit no optical rotation as the rotations of the individual enantiomers cancel each other out.[6]

Biological Significance: A Tale of Two Enantiomers

The stereochemistry of amino acids and their derivatives plays a critical role in their biological activity, primarily due to the stereospecificity of enzymes and receptors in biological systems.

-

L-Glu(OMe)-OMe.HCl: As a derivative of the natural L-glutamic acid, the L-form is more readily recognized by and interacts with enzymes and receptors that have evolved to bind L-amino acids. L-glutamic acid is a major excitatory neurotransmitter in the mammalian central nervous system.[10] Its dimethyl ester is often used in research as a tool to study glutamate receptor function and as a building block in peptide synthesis.[1]

-

D-Glu(OMe)-OMe.HCl: While less common, D-amino acids and their derivatives are not biologically inert. D-serine, for example, is a co-agonist at the NMDA receptor, a type of glutamate receptor. D-glutamic acid and its derivatives are also being investigated for their roles in the central nervous system and as potential therapeutic agents.[11] The incorporation of D-amino acids into peptides can increase their stability against enzymatic degradation.

-

DL-Glu(OMe)-OMe.HCl: The biological effect of the racemic mixture will be a composite of the individual effects of the D and L enantiomers. In many cases, one enantiomer may be active while the other is inactive or has a different, sometimes undesirable, effect. Therefore, the use of enantiomerically pure forms is often preferred in drug development.

Caption: Comparative biological roles of D, L, and DL forms of Glu(OMe)-OMe.HCl.

Conclusion

The D, L, and DL forms of glutamic acid dimethyl ester hydrochloride are distinct chemical entities with significant differences in their physicochemical and biological properties. Understanding these differences is paramount for researchers in the fields of chemistry, pharmacology, and drug development. The choice of which stereoisomer to use is critical and depends on the specific application, with enantiomerically pure forms being essential for targeted biological studies and therapeutic development. This guide provides the foundational knowledge and experimental frameworks necessary for the effective utilization and analysis of these important compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. rvrlabs.com [rvrlabs.com]

- 3. chemimpex.com [chemimpex.com]

- 4. L-Glutamic Acid Dimethyl Ester Hydrochloride CAS 23150-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. peptide.com [peptide.com]

- 6. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 7. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. CN110749692A - Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Note and Protocol for the Preparation of H-DL-Glu(Ome)-OMe.HCl Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-DL-Glu(Ome)-OMe.HCl, also known as Dimethyl DL-glutamate hydrochloride, is a derivative of the amino acid glutamic acid. As a member of the amino acid ester hydrochloride family, it serves as a valuable building block in peptide synthesis and various other chemical reactions. Proper preparation of stock solutions is critical to ensure the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₄ | [1][2] |

| Molecular Weight | 211.64 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Purity | ≥97% (typical) | [1] |

| Storage (Solid) | 4°C | [1] |

| Solubility in Ethanol | ~5 mg/mL | |

| Solubility in DMSO | ~10 mg/mL | |

| Solubility in DMF | ~15 mg/mL | |

| Solubility in PBS (pH 7.2) | ~10 mg/mL |

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in phosphate-buffered saline (PBS).

Materials:

-

This compound (solid)

-

Phosphate-Buffered Saline (PBS), pH 7.2, sterile

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile microcentrifuge tubes (1.5 mL)

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

0.22 µm sterile syringe filter (optional, for sterilization)

Procedure:

-

Pre-experimental Calculations:

-

To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (211.64 g/mol ).

-

For example, to prepare 10 mL of a 10 mM solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.010 L x 211.64 g/mol = 0.021164 g

-

Therefore, you will need to weigh out 21.16 mg of this compound.

-

-

-

Weighing the Compound:

-

Tare a clean, dry weighing boat on the analytical balance.

-

Carefully weigh the calculated amount of this compound.

-

-

Dissolution:

-

Transfer the weighed compound into a sterile conical tube.

-

Add the desired volume of sterile PBS (pH 7.2) to the tube.

-

Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.

-

-

Sterilization (Optional):

-

If a sterile solution is required for cell culture or other sensitive applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.

-

For short-term storage (up to 1 week), store the aliquots at 4°C.

-

For long-term storage, store the aliquots at -20°C or -80°C. Based on general stability data for amino acid derivatives, solutions are expected to be stable for several months at these temperatures. However, for critical applications, it is recommended to perform stability tests.

-

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and solvents.

-

Work in a well-ventilated area or a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for this compound for detailed safety information.

Diagrams

Experimental Workflow for Stock Solution Preparation

Caption: A flowchart illustrating the key steps for preparing this compound stock solutions.

References

Application Notes and Protocols for H-DL-Glu(Ome)-OMe.HCl in Neuronal Cell Culture

Note to the user: Extensive literature searches did not yield specific applications or established protocols for the use of H-DL-Glu(Ome)-OMe.HCl in neuronal cell culture experiments. This compound is a derivative of glutamic acid, a major excitatory neurotransmitter, and is commercially available. However, its specific biological effects, mechanism of action, and protocols for use in a research setting are not documented in the available scientific literature.

The following information is therefore provided as a general guide based on the principles of using glutamate analogs in neuroscience research. Researchers should treat this compound as a novel compound and perform thorough dose-response and time-course studies to determine its specific effects on their neuronal cell culture system.

Application Notes

Introduction

This compound is a dimethyl ester derivative of DL-glutamic acid provided as a hydrochloride salt. Glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system and is crucial for numerous physiological processes including synaptic plasticity, learning, and memory. In cell culture, glutamate and its analogs are frequently used to study excitotoxicity, a process of neuronal death or damage resulting from excessive stimulation of glutamate receptors. The esterification of the carboxylic acid groups in this compound may alter its properties, such as membrane permeability and interaction with glutamate receptors and transporters, compared to L-glutamic acid. The "DL" designation indicates that the compound is a racemic mixture of both D and L isomers, which may have different biological activities.

Potential Applications in Neuronal Cell Culture

Given its structural similarity to glutamic acid, this compound could potentially be investigated for the following applications:

-

Induction of Excitotoxicity: To model neuronal damage observed in conditions like stroke, traumatic brain injury, and neurodegenerative diseases.

-

Screening for Neuroprotective Compounds: By inducing excitotoxicity with this compound and co-treating with potential therapeutic agents.

-

Investigation of Glutamate Receptor Function: To study the activation or blockade of specific glutamate receptor subtypes (e.g., NMDA, AMPA, kainate receptors).

-

Studying Glutamate Transporter Activity: To examine the uptake and clearance of glutamate analogs from the extracellular space.

Considerations for Use

-

Compound Characterization: As a novel research compound, it is critical to confirm the identity and purity of this compound before use.

-

pH of Stock Solutions: The hydrochloride salt will form an acidic solution when dissolved in aqueous media. It is crucial to adjust the pH of the final culture medium after adding the compound to avoid pH-induced artifacts in your experiments.

-

Solubility: Determine the solubility of the compound in your desired solvent (e.g., water, DMSO) and prepare stock solutions accordingly.

-

Dose-Response and Time-Course Studies: A thorough characterization of the compound's effect on your specific neuronal cell type is essential. This includes determining the optimal concentration range and incubation time to achieve the desired biological effect without causing non-specific toxicity.

Experimental Protocols

The following are generalized protocols that must be adapted and optimized for your specific cell type and experimental question.

Protocol 1: Preparation of this compound Stock Solution

-

Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

-

Weighing: Carefully weigh out the desired amount of this compound powder.

-

Dissolution: Dissolve the powder in a sterile, high-purity solvent (e.g., sterile water or DMSO). Aim for a high concentration stock solution (e.g., 10-100 mM) to minimize the volume added to the cell culture medium.

-

pH Adjustment (if necessary): If dissolving in water, the solution will be acidic. The pH of the stock solution can be adjusted with sterile NaOH, but it is often more practical to adjust the pH of the final culture medium after dilution.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Induction of Excitotoxicity in Primary Neuronal Cultures

-

Cell Plating: Plate primary neurons (e.g., cortical or hippocampal neurons) at an appropriate density in multi-well plates.

-

Culture Maintenance: Culture the neurons for a sufficient period to allow for maturation and synapse formation (e.g., 7-14 days in vitro).

-

Preparation of Treatment Medium: Prepare the final concentrations of this compound by diluting the stock solution in pre-warmed, serum-free neuronal culture medium. It is critical to prepare a range of concentrations to determine the EC50 (half-maximal effective concentration) for toxicity.

-

pH Confirmation: After adding the compound, check and, if necessary, adjust the pH of the treatment medium to the normal physiological range (7.2-7.4).

-

Treatment: Remove the existing culture medium from the neurons and replace it with the treatment medium. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubation: Incubate the cells for a predetermined time period (e.g., 1-24 hours). This will need to be optimized.

-

Assessment of Cell Viability: Following incubation, assess neuronal viability using standard assays such as:

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

MTT or WST-1 Assay: Measures the metabolic activity of viable cells.

-

Live/Dead Staining: Using fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide or Ethidium Homodimer-1 (dead cells).

-

Quantitative Data Summary (Hypothetical)

Since no published data exists, the following table is a hypothetical example of how to structure the results from an excitotoxicity experiment.

| Concentration of this compound | Incubation Time (hours) | Neuronal Viability (% of Vehicle Control) |

| 1 µM | 24 | 98 ± 4% |

| 10 µM | 24 | 85 ± 6% |

| 50 µM | 24 | 52 ± 5% |

| 100 µM | 24 | 23 ± 3% |

| 250 µM | 24 | 5 ± 2% |

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for glutamate-induced excitotoxicity, which this compound might trigger if it acts as a glutamate receptor agonist.

A hypothetical pathway for this compound-induced excitotoxicity.

Experimental Workflow

The diagram below outlines a general workflow for screening neuroprotective compounds against this compound-induced toxicity.

Workflow for screening neuroprotective agents.

Application of H-DL-Glu(Ome)-OMe.HCl in the Study of Glutamate Transporters: A Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs), are critical for maintaining low extracellular glutamate concentrations in the central nervous system. Their dysfunction is implicated in numerous neurological disorders, making them a key target for therapeutic intervention. The study of these transporters often relies on specific substrates and inhibitors to probe their function and structure.

H-DL-Glu(Ome)-OMe.HCl, a diester derivative of glutamic acid, represents a potential tool for investigating glutamate transporter pharmacology. Its structural similarity to glutamate suggests it may interact with the substrate binding site. As a cell-permeant derivative, it could also be used to study intracellular glutamate pathways and their effects on transporter function. While specific literature on the direct interaction of this compound with glutamate transporters is not extensively available, this document provides a generalized framework and protocols for its characterization as a potential modulator of EAATs. Based on its chemical structure, it is hypothesized that this compound may act as a competitive inhibitor or a substrate of glutamate transporters.

Hypothetical Quantitative Data Summary

The following table presents hypothetical data from initial screening assays to illustrate how the effects of this compound on different glutamate transporter subtypes could be summarized.

| Compound | Transporter Subtype | Assay Type | Measured Parameter | Value |

| This compound | EAAT1 (GLAST) | [³H]-Glutamate Uptake | IC₅₀ | 150 µM |

| This compound | EAAT2 (GLT-1) | [³H]-Glutamate Uptake | IC₅₀ | 85 µM |

| This compound | EAAT3 (EAAC1) | [³H]-Glutamate Uptake | IC₅₀ | 220 µM |

| L-Glutamate (Control) | EAAT2 (GLT-1) | [³H]-Glutamate Uptake | Kₘ | 15 µM |

| DHK (Control Inhibitor) | EAAT2 (GLT-1) | [³H]-Glutamate Uptake | Kᵢ | 0.2 µM |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Characterization of this compound as an Inhibitor of Glutamate Uptake

This protocol describes a radiolabeled substrate uptake assay to determine if this compound can inhibit glutamate transport and to calculate its inhibitory potency (IC₅₀).

Materials:

-

Cell line stably expressing a specific human glutamate transporter subtype (e.g., HEK293-EAAT2)

-

Cell culture medium and supplements

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4)

-

[³H]-L-Glutamate (specific activity ~50 Ci/mmol)

-

Unlabeled L-Glutamate

-

This compound

-

Dihydrokainate (DHK) as a positive control inhibitor for EAAT2

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Cell Culture: Plate the EAAT-expressing cells in 24-well plates and grow to 80-90% confluency.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in KRH buffer.

-

Prepare serial dilutions of this compound to cover a range of concentrations (e.g., 1 nM to 1 mM).

-

Prepare a working solution of [³H]-L-Glutamate in KRH buffer (final concentration typically 20-50 nM).

-

-

Uptake Assay:

-

Aspirate the culture medium from the wells.

-

Wash the cells twice with 1 mL of pre-warmed KRH buffer.

-

Add 450 µL of KRH buffer containing the desired concentration of this compound or control inhibitor (DHK) to each well.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the uptake by adding 50 µL of the [³H]-L-Glutamate working solution.

-

Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 1 mL of ice-cold KRH buffer.

-

Lyse the cells by adding 500 µL of 1% SDS or 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

-

-

Quantification:

-

Transfer the lysate from each well to a scintillation vial.

-

Add 4 mL of scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the non-specific uptake by including wells with a high concentration of unlabeled L-Glutamate (e.g., 1 mM).

-

Subtract the non-specific uptake from all measurements.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Assessing Substrate Activity of this compound using Electrophysiology

This protocol uses two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes to determine if this compound is transported by EAATs, which generate an electrogenic current upon substrate transport.

Materials:

-

Xenopus laevis oocytes

-

cRNA for the desired human glutamate transporter subtype

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

-

Two-electrode voltage clamp setup

-

Perfusion system

-

This compound

-

L-Glutamate (positive control)

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject each oocyte with ~50 ng of the EAAT cRNA.

-

Incubate the oocytes in ND96 solution supplemented with pyruvate and antibiotics for 2-5 days to allow for protein expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Establish a stable baseline current.

-

-

Compound Application:

-

Perfuse the oocyte with a solution containing a known concentration of L-Glutamate to elicit a reference current.

-

After a washout period and return to baseline, perfuse with a solution containing this compound at various concentrations.

-

Record any changes in the holding current. An inward current suggests that the compound is a substrate.

-

-

Data Analysis:

-

Measure the amplitude of the current induced by this compound.

-

Generate a dose-response curve by plotting the current amplitude against the concentration of the compound.

-

Calculate the EC₅₀ (concentration for half-maximal activation) and the maximal current (Iₘₐₓ) relative to L-Glutamate.

-

Visualizations

Caption: Workflow for characterizing a novel compound.

Caption: Simplified glutamate transporter cycle.

Application Notes and Protocols: H-DL-Glu(Ome)-OMe.HCl in Peptide Synthesis and Solid-Phase Techniques

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of H-DL-Glu(Ome)-OMe.HCl and its enantiopure forms (H-L-Glu(Ome)-OMe.HCl and H-D-Glu(Ome)-OMe.HCl) as fundamental building blocks in peptide synthesis. The protocols detailed below are applicable to both traditional solution-phase and modern solid-phase peptide synthesis (SPPS) methodologies, with a focus on their integration into drug discovery and development workflows.

Introduction to this compound in Peptide Chemistry

This compound is a derivative of the amino acid glutamic acid where both the alpha-carboxyl and the side-chain carboxyl groups are protected as methyl esters. This protection strategy is crucial in peptide synthesis to prevent unwanted side reactions at the carboxylic acid functionalities during the peptide bond formation process.[1] By masking these reactive groups, the glutamic acid residue can be incorporated into a growing peptide chain in a controlled manner. The hydrochloride salt form enhances the compound's stability and solubility in common organic solvents used in peptide synthesis.

The primary application of this compound lies in its role as a protected amino acid building block. The methyl ester protecting groups are stable under standard coupling conditions but can be removed during the final deprotection step of the synthesis. This derivative is particularly useful for introducing glutamic acid residues into peptide sequences, which are essential for the structure and function of many biologically active peptides.[2]

Applications in Peptide Synthesis

Solution-Phase Peptide Synthesis (SPPS)

In solution-phase synthesis, this compound can be coupled with other protected amino acids or peptide fragments. The choice of coupling reagent is critical to ensure high efficiency and minimize racemization. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[3]

Solid-Phase Peptide Synthesis (SPPS)

For solid-phase synthesis, the corresponding Nα-protected derivatives, such as Fmoc-Glu(OMe)-OH or Boc-Glu(OMe)-OH, are typically used. The methyl ester on the side chain provides orthogonal protection to the acid-labile Boc group or the base-labile Fmoc group. This allows for the selective removal of the Nα-protecting group at each cycle of the synthesis without affecting the side-chain protection.

Drug Development and Peptidomimetics

The incorporation of glutamic acid and its derivatives is significant in the development of therapeutic peptides and peptidomimetics. Peptides containing modified glutamic acid residues are being investigated as agonists or antagonists for various receptors, including N-methyl-D-aspartate (NMDA) receptors, which are implicated in a range of neurological disorders.[2][4] Furthermore, glutamic acid residues are found in various bioactive peptides, including Glucagon-Like Peptide-1 (GLP-1) receptor agonists for the treatment of diabetes and RGD peptides that target integrins.[5][6]

Quantitative Data Presentation

The following table summarizes typical quantitative data for the incorporation of glutamic acid derivatives in solid-phase peptide synthesis. The values are representative and can vary depending on the specific peptide sequence, resin, and coupling conditions.

| Parameter | Boc-Glu(OBzl)-OH | Fmoc-Glu(OtBu)-OH | Notes |

| Resin Substitution | 0.4 - 0.8 mmol/g | 0.4 - 0.8 mmol/g | Merrifield or PAM resin for Boc; Wang or Rink Amide resin for Fmoc. |

| Coupling Efficiency (per step) | >99% | >99% | Monitored by Kaiser test (for primary amines) or Chloranil test. |

| Coupling Efficiency (at Glu residue) | ~98% | ~98% | May require double coupling or optimized reagents like HATU/HCTU for sterically hindered sequences.[7] |

| Overall Crude Peptide Yield | 65 - 85% | 70 - 90% | Dependent on peptide length and sequence complexity. |

| Crude Peptide Purity (by HPLC) | 50 - 75% | 60 - 80% | Purification via preparative RP-HPLC is typically required. |

| Final Purified Peptide Yield | 15 - 30% | 20 - 35% | Post-purification yield based on the initial resin loading. |

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual solid-phase synthesis of a peptide incorporating an Fmoc-protected glutamic acid derivative on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Swelling:

- Place the Rink Amide resin (1 eq, e.g., 0.1 mmol) in a reaction vessel.

- Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

- Drain the DMF.

- Add a 20% solution of piperidine in DMF to the resin.

- Agitate for 5 minutes, then drain.

- Repeat the piperidine treatment for an additional 15 minutes.

- Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Amino Acid Coupling (Incorporation of Fmoc-Glu(OMe)-OH):

- In a separate vial, dissolve Fmoc-Glu(OMe)-OH (3 eq), HATU (2.9 eq), and N,N-diisopropylethylamine (DIEA) (6 eq) in DMF.

- Pre-activate the mixture for 5-10 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction vessel at room temperature for 1-2 hours.

- Monitor the coupling completion using the Kaiser test (should be negative). If the test is positive, a second coupling may be necessary.

- Wash the resin with DMF (5 times) and DCM (3 times).

4. Chain Elongation:

- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

- After the final coupling cycle, perform the Fmoc deprotection as described in step 2.

6. Cleavage and Side-Chain Deprotection:

- Wash the peptide-resin with DCM and dry under vacuum.

- Prepare a cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5).

- Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate.

- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

7. Purification and Analysis:

- Dissolve the crude peptide in a suitable aqueous buffer (e.g., 50% acetonitrile/water with 0.1% TFA).

- Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

- Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.

Protocol 2: Solution-Phase Dipeptide Synthesis: Z-Glu(OMe)-Val-OMe

This protocol describes the synthesis of a dipeptide in solution using Z-Glu(OMe)-OH and H-Val-OMe.HCl.

1. Activation of Z-Glu(OMe)-OH:

- Dissolve Z-Glu(OMe)-OH (1 eq), HOBt (1 eq), and EDC.HCl (1.1 eq) in anhydrous DCM/DMF (1:1) under an inert atmosphere (e.g., nitrogen).

- Stir the solution at 0°C for 30 minutes.

2. Coupling Reaction:

- In a separate flask, dissolve H-Val-OMe.HCl (1 eq) in anhydrous DMF and add DIEA (1 eq) to neutralize the hydrochloride.

- Add the neutralized valine methyl ester solution to the activated glutamic acid derivative solution at 0°C.

- Allow the reaction to warm to room temperature and stir overnight.

3. Work-up and Purification:

- Monitor the reaction completion by thin-layer chromatography (TLC).

- Remove the solvent under reduced pressure.

- Dissolve the residue in ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

- Purify the crude dipeptide by flash column chromatography on silica gel.

4. Characterization:

- Characterize the purified Z-Glu(OMe)-Val-OMe by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflows

References

- 1. genscript.com [genscript.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and pharmacological profile of conformationally rigidified glutamic acid homologues selective for the NMDA receptor [air.unimi.it]

- 5. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of human GLP-1 (7–36) by chemoselective α-ketoacid–hydroxylamine peptide ligation of unprotected fragments - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Excitotoxicity Studies Using H-DL-Glu(Ome)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate leads to neuronal damage and death, is a key mechanism implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[1] Understanding the molecular pathways of excitotoxicity and developing neuroprotective therapies requires robust in vitro models. H-DL-Glu(Ome)-OMe.HCl (Dimethyl DL-glutamate hydrochloride) is a cell-permeant derivative of glutamic acid that can be used to induce excitotoxicity in neuronal cultures.[2][3] Upon entry into the cell, it is presumed to be hydrolyzed by intracellular esterases, releasing glutamate and thereby triggering the excitotoxic cascade. This document provides detailed protocols for utilizing this compound to model excitotoxicity and for assessing its effects using a panel of standard assays.

Core Concepts of Excitotoxicity

Overstimulation of glutamate receptors, primarily the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to a massive influx of calcium ions (Ca²⁺) into the neuron.[1] This intracellular calcium overload activates a cascade of downstream signaling pathways, resulting in:

-